molecular formula C18H14Cl2Zr B1591016 Dichlorobis[(1,2,3,3a,7a-η)-1H-inden-1-yl]zirconium CAS No. 12148-49-1

Dichlorobis[(1,2,3,3a,7a-η)-1H-inden-1-yl]zirconium

Katalognummer: B1591016
CAS-Nummer: 12148-49-1
Molekulargewicht: 392.4 g/mol
InChI-Schlüssel: OLWNTZDHHWRPPI-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]- is an organometallic compound with the chemical formula C18H14Cl2Zr. This compound is characterized by its two indenyl ligands and two chloride ligands coordinated to a central zirconium atom. It is commonly used in various scientific and industrial applications due to its unique chemical properties .

Wissenschaftliche Forschungsanwendungen

Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]- has a wide range of applications in scientific research, including:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]- typically involves the reaction of zirconium tetrachloride with indenyl ligands. The reaction is carried out in an inert atmosphere, often using solvents like toluene or THF (tetrahydrofuran). The reaction conditions usually require elevated temperatures and careful control of the stoichiometry to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to obtain the compound in high yield and purity. The production is carried out in specialized reactors designed to handle organometallic compounds safely .

Analyse Chemischer Reaktionen

Types of Reactions

Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various organic halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield zirconium oxides, while substitution reactions can produce a variety of organozirconium compounds .

Wirkmechanismus

The mechanism of action of Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]- involves its ability to form stable complexes with various substrates. The indenyl ligands provide a stable coordination environment for the zirconium center, allowing it to participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific application, such as the activation of small molecules in catalytic reactions or the interaction with biomolecules in biological systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dichlorobis(1-neomenthylindenyl)-zirconium: Similar structure but with neomenthylindenyl ligands.

    Bis(cyclopentadienyl)zirconium dichloride: Contains cyclopentadienyl ligands instead of indenyl ligands.

    Zirconium bis(hexamethyldisilazide) dichloride: Features hexamethyldisilazide ligands

Uniqueness

Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]- is unique due to its specific ligand environment, which provides distinct reactivity and stability compared to other zirconium compounds. This uniqueness makes it particularly valuable in catalytic applications and advanced material synthesis .

Eigenschaften

CAS-Nummer

12148-49-1

Molekularformel

C18H14Cl2Zr

Molekulargewicht

392.4 g/mol

IUPAC-Name

dichlorozirconium(2+);1H-inden-1-ide

InChI

InChI=1S/2C9H7.2ClH.Zr/c2*1-2-5-9-7-3-6-8(9)4-1;;;/h2*1-7H;2*1H;/q2*-1;;;+4/p-2

InChI-Schlüssel

OLWNTZDHHWRPPI-UHFFFAOYSA-L

SMILES

[CH-]1C=CC2=CC=CC=C21.[CH-]1C=CC2=CC=CC=C21.Cl[Zr+2]Cl

Kanonische SMILES

[CH-]1C=CC2=CC=CC=C21.[CH-]1C=CC2=CC=CC=C21.Cl[Zr+2]Cl

12148-49-1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.